4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
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Overview
Description
4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is an organic compound that belongs to the class of pyrazinecarboxamides This compound is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to a tetrahydropyrazinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazinecarboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazinecarboxamide can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(4-HYDROXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE.
Reduction: Formation of 4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBINOL.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-HYDROXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- 4-(4-METHOXYPHENYL)-N-(4-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- 4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBINOL
Uniqueness
4-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-5-16(6-4-15)20-19(23)22-13-11-21(12-14-22)17-7-9-18(24-2)10-8-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXRBPFWHBFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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